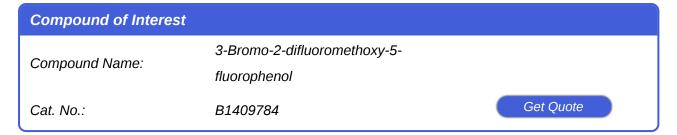


Spectroscopic and Analytical Profile of Halogenated Phenols: A Technical Overview

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of halogenated phenolic compounds, with a focus on the data types relevant to the analysis of molecules such as **3-Bromo-2-difluoromethoxy-5-fluorophenol**. While a comprehensive public dataset for this specific compound is not currently available, this document provides key spectroscopic information for structurally related compounds and outlines the standard methodologies for acquiring such data. A supplier, BLDpharm, has indicated the availability of NMR, HPLC, and LC-MS data for **3-Bromo-2-difluoromethoxy-5-fluorophenol** (CAS 1807244-29-6)[1].

Spectroscopic Data of Related Halogenated Phenols

To provide a relevant analytical framework, the following tables summarize key spectroscopic data for commercially available, structurally similar compounds. This information serves as a valuable reference for anticipating the spectral characteristics of **3-Bromo-2-difluoromethoxy-5-fluorophenol**.

Table 1: Physical and Chemical Properties of Related Phenolic Compounds



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
3-Bromo-5- fluorophenol	433939-27-6	C ₆ H ₄ BrFO	191.00	White to orange to green powder/cryst al	36-40
2-Bromo-5- fluorophenol	147460-41-1	C ₆ H ₄ BrFO	191.00	Not specified	Not specified
3- Fluorophenol	372-20-3	C ₆ H₅FO	112.10	Not specified	Not specified
3- Bromophenol	591-20-8	C ₆ H ₅ BrO	173.007	Not specified	Not specified

Data sourced from Sigma-Aldrich, CymitQuimica[2], PubChem[3][4], and the NIST WebBook[5].

Table 2: Mass Spectrometry Data for 2-Bromo-5-fluorophenol

Parameter	Value	
Library	Main library	
Top Peak (m/z)	192	
2nd Highest Peak (m/z)	190	
3rd Highest Peak (m/z)	83	
Total Peaks	106	

Data sourced from PubChem[3].

Experimental Protocols



The following are generalized experimental methodologies for the spectroscopic analysis of small organic molecules like **3-Bromo-2-difluoromethoxy-5-fluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral window.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a protondecoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
- 19F NMR Acquisition: For fluorinated compounds, fluorine-19 NMR is a crucial technique. A standard one-pulse experiment is typically used. Chemical shifts are referenced to an external standard such as CFCl₃.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.



- Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 A background spectrum of the empty sample holder (or pure KBr for pellets) should be acquired and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., O-H stretch for the phenol, C-F, C-Br, and C-O-C stretches).

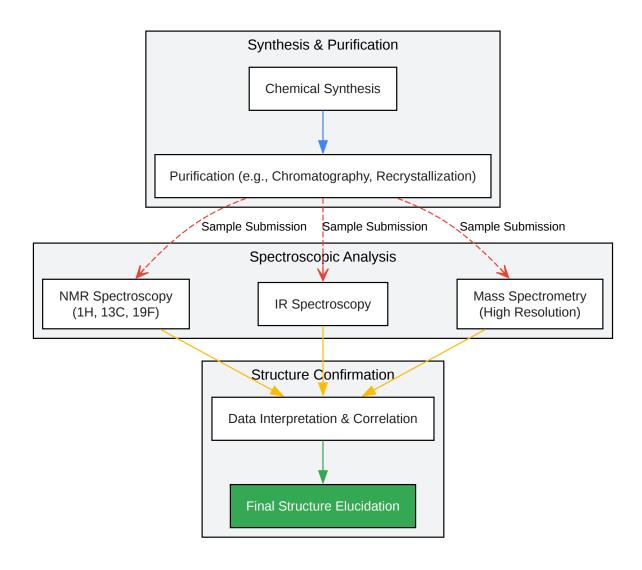
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
 ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GCMS) is often used. For less volatile or thermally labile compounds, direct infusion or Liquid
 Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g.,
 Electrospray Ionization ESI) is preferred.
- Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight TOF, or Orbitrap) to determine the accurate mass of the molecular ion.
- Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range. For ESI, both positive and negative ion modes should be tested to determine which provides better sensitivity.
- Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass of the compound. Analyze the fragmentation pattern to gain structural information. The isotopic pattern for bromine (19Br/81Br in an approximate 1:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.





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Figure 1: General workflow for the synthesis and spectroscopic characterization of a new chemical compound.

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